molecular formula C23H26N4OS B11197626 (4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

(4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B11197626
M. Wt: 406.5 g/mol
InChI Key: LCLNQJDEVNQPEM-UHFFFAOYSA-N
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Description

7-METHYL-N-[3-(PROPAN-2-YL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic structure containing nitrogen atoms, and is functionalized with a thiomorpholine group and a phenyl group substituted with an isopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-[3-(PROPAN-2-YL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the thiomorpholine and phenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the naphthyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiomorpholine group via nucleophilic substitution.

    Coupling Reactions: Attachment of the phenyl group using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-[3-(PROPAN-2-YL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-METHYL-N-[3-(PROPAN-2-YL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different functional groups.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety.

    Phenyl Derivatives: Compounds with phenyl groups substituted with various functional groups.

Uniqueness

7-METHYL-N-[3-(PROPAN-2-YL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C23H26N4OS/c1-15(2)17-5-4-6-18(13-17)26-21-19-8-7-16(3)25-22(19)24-14-20(21)23(28)27-9-11-29-12-10-27/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26)

InChI Key

LCLNQJDEVNQPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCSCC4

Origin of Product

United States

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